
2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nafto[2,1-d]tiazolium, 2-[4-[4-(dimetilamino)fenil]-1,3-butadieno-1-il]-3-etil-, perclorato (1:1) es un compuesto orgánico complejo que pertenece a la clase de derivados de tiazol. Los tiazoles son compuestos heterocíclicos de cinco miembros que contienen átomos de azufre y nitrógeno. Este compuesto en particular destaca por su estructura única, que incluye un anillo de naftaleno fusionado a un anillo de tiazol, y un grupo butadieno sustituido con un grupo dimetilaminofenil. El anión perclorato se asocia con la parte catiónica de la molécula, contribuyendo a su estabilidad y reactividad generales.
Métodos De Preparación
La síntesis de Nafto[2,1-d]tiazolium, 2-[4-[4-(dimetilamino)fenil]-1,3-butadieno-1-il]-3-etil-, perclorato (1:1) se puede lograr a través de diversas rutas sintéticas. Un método eficiente implica la reacción entre 3-(2-naftil)-1-sustituida aciltiourea y acetato de manganeso (III) bajo aire ambiente . Esta reacción es ventajosa debido a su simplicidad, alta economía atómica y el uso de reactivos ecológicos y económicos. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Nafto[2,1-d]tiazolium, 2-[4-[4-(dimetilamino)fenil]-1,3-butadieno-1-il]-3-etil-, perclorato (1:1) experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente implican modificaciones en el anillo de tiazol o en el grupo butadieno.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología y medicina, los derivados de tiazol, incluido este compuesto, han mostrado potencial como agentes antibacterianos, antifúngicos, antiinflamatorios y antitumorales . La estructura única de este compuesto le permite interactuar con varios objetivos biológicos, lo que lo convierte en una herramienta valiosa en el descubrimiento y desarrollo de fármacos. En la industria, se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de Nafto[2,1-d]tiazolium, 2-[4-[4-(dimetilamino)fenil]-1,3-butadieno-1-il]-3-etil-, perclorato (1:1) implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de tiazol puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el grupo dimetilamino puede participar en interacciones electrostáticas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos del compuesto.
Comparación Con Compuestos Similares
Nafto[2,1-d]tiazolium, 2-[4-[4-(dimetilamino)fenil]-1,3-butadieno-1-il]-3-etil-, perclorato (1:1) se puede comparar con otros derivados de tiazol como las imidazo[2,1-b][1,3]tiazinas . Si bien ambas clases de compuestos contienen el anillo de tiazol, la presencia del anillo de naftaleno y el grupo butadieno en Nafto[2,1-d]tiazolium proporciona propiedades electrónicas y estéricas únicas. Esta singularidad puede resultar en diferentes actividades biológicas y aplicaciones. Los compuestos similares incluyen otros derivados de nafto[2,1-d]tiazol e imidazo[2,1-b][1,3]tiazinas, que se han estudiado por sus propiedades bioactivas y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C25H25ClN2O4S |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
4-[(1E,3E)-4-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C25H25N2S.ClHO4/c1-4-27-23-18-15-20-10-6-7-11-22(20)25(23)28-24(27)12-8-5-9-19-13-16-21(17-14-19)26(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
SWOWGYLXJPAFKA-UHFFFAOYSA-M |
SMILES isomérico |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)/C=C/C=C/C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C=CC=CC4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


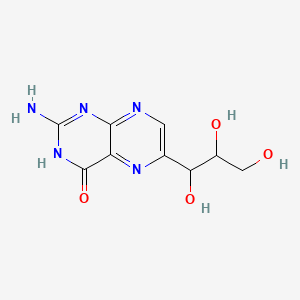
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
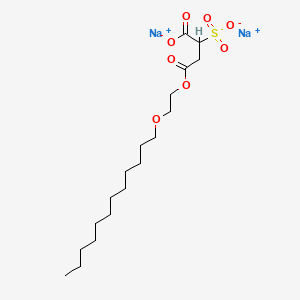
![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

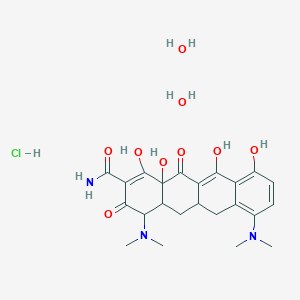
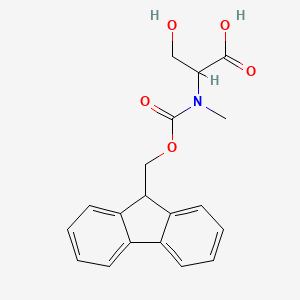
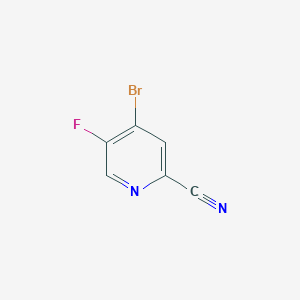
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)

